(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 2183286-19-1) is the enantiomerically pure (S)-isomer of the core bromo-pyrazole intermediate utilized in the synthesis of the JAK1/2 inhibitor Ruxolitinib [1]. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as a highly pure chiral reference standard—frequently designated in catalogs as Ruxolitinib Impurity 30 or Impurity 54—to monitor and quantify the enantiomeric excess of the active (R)-intermediate (CAS 1146629-83-5) [2]. Beyond quality control, it serves as the direct, stereoretentive precursor for the custom synthesis of (S)-Ruxolitinib, enabling the production of precise negative controls for kinase binding assays and pharmacological validation workflows .
Substituting this exact (S)-enantiomer with the racemic mixture or alternative halogenated analogs (such as chloro- or iodo-pyrazoles) critically undermines both analytical and synthetic workflows [1]. In quality control, the racemate cannot be used to establish the baseline resolution required to quantify the specific (S)-impurity trace levels (<0.1%) in API-grade (R)-intermediate batches [2]. Furthermore, substituting the bromo group with other halogens alters the chromatographic retention time and ionization profile, invalidating LC-MS methods designed for the actual commercial process [3]. For custom synthesis, utilizing the racemate necessitates expensive and low-yield downstream chiral preparative chromatography, making the enantiopure (S)-precursor the only economically viable choice for producing (S)-Ruxolitinib [1].
To ensure the efficacy of the final Ruxolitinib API, the (S)-enantiomer impurity must be strictly monitored. Utilizing the pure (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile standard enables the establishment of a baseline-resolved chromatographic peak (Rs > 2.0) against the (R)-enantiomer under validated chiral stationary phase conditions . This resolution is impossible to accurately calibrate using a racemic mixture, which obscures the limits of detection required for ICH-compliant release testing [1].
| Evidence Dimension | Chiral HPLC Resolution Factor (Rs) and Limit of Detection (LOD) |
| Target Compound Data | Pure (S)-enantiomer allows calibration down to <0.05% LOD. |
| Comparator Or Baseline | Racemic mixture (50:50) |
| Quantified Difference | The pure standard provides >40-fold greater sensitivity for trace impurity calibration compared to attempting to deconvolute a racemic baseline. |
| Conditions | Chiral HPLC/LC-MS method validation for API intermediate release. |
Procurement of the pure (S)-enantiomer is mandatory to establish the calibration curves required to certify that the API intermediate meets the strict <0.1% enantiomeric impurity threshold.
The necessity of controlling this specific (S)-intermediate is driven by the severe drop in pharmacological activity if it carries over into the final drug product. Downstream, the (S)-enantiomer of Ruxolitinib exhibits an IC50 of approximately 5.0 nM against JAK kinases, compared to the highly potent 0.40 nM IC50 of the active (R)-enantiomer [1]. This ~10-fold reduction in target affinity highlights why the (S)-precursor must be accurately quantified and eliminated during the manufacturing process [2].
| Evidence Dimension | JAK1/JAK2 Kinase IC50 |
| Target Compound Data | Downstream (S)-Ruxolitinib IC50 ~ 5.0 nM |
| Comparator Or Baseline | Downstream (R)-Ruxolitinib IC50 ~ 0.40 nM |
| Quantified Difference | The derivative of the (S)-intermediate is approximately 10-fold to 12-fold less active against target kinases than the active (R)-API. |
| Conditions | Cell-free kinase binding assays evaluating ATP-binding site affinity. |
This quantitative loss of efficacy justifies the strict procurement requirement for this impurity standard to prevent the dilution of final API potency.
When synthesizing (S)-Ruxolitinib for use as a pharmacological negative control, starting with (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile ensures >99% stereoretention during the subsequent palladium-catalyzed Suzuki cross-coupling step . Attempting to synthesize the control using a racemic precursor results in a 50:50 product mixture that requires intensive downstream chiral preparative HPLC, which typically suffers from >50% product loss [1].
| Evidence Dimension | Synthetic yield and stereochemical fidelity |
| Target Compound Data | Enantiopure (S)-precursor yields >99% ee (S)-Ruxolitinib without downstream resolution. |
| Comparator Or Baseline | Racemic precursor |
| Quantified Difference | Utilizing the enantiopure intermediate eliminates the chiral resolution step, increasing the overall synthetic yield of the negative control by >50% while reducing solvent and labor costs. |
| Conditions | Palladium-catalyzed cross-coupling with pyrrolopyrimidine boronic esters. |
For CROs tasked with synthesizing (S)-Ruxolitinib for assay validation, starting with this enantiopure intermediate is significantly more cost-effective and scalable than resolving the final API.
Directly following from its distinct chromatographic resolution profile, this compound is procured as a critical reference standard (Impurity 30/54) to validate chiral HPLC and LC-MS methods. It ensures that the commercial (R)-intermediate meets the stringent <0.1% enantiomeric excess thresholds required by regulatory agencies before proceeding to final API synthesis [1].
Because the downstream (S)-Ruxolitinib exhibits a ~10-fold reduction in JAK1/2 inhibition, this enantiopure precursor is the ideal starting material for synthesizing precise negative controls. These controls are essential for validating the specificity of kinase binding assays and off-target screening panels without the yield losses associated with racemic resolution [2].
The exact halogen match (bromo) of this intermediate ensures it replicates the true oxidative addition rates and degradation pathways of the commercial manufacturing route. It is therefore the preferred material for spiking studies designed to test the robustness of the Suzuki cross-coupling step and the clearance of chiral impurities during crystallization [3].